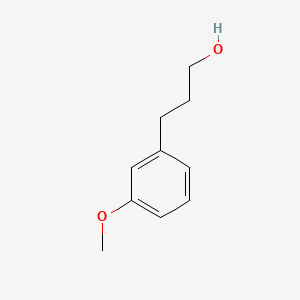

1-Propanol, 3-(m-methoxyphenyl)-

描述

Nomenclature and Chemical Identity in Academic Contexts

The precise identification of a chemical compound is fundamental for clear and unambiguous communication within the scientific community. This is achieved through standardized naming conventions and unique identifiers.

IUPAC Naming Conventions and Systematics

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is 3-(3-methoxyphenyl)propan-1-ol . uni.lu This name is derived by identifying the longest carbon chain containing the principal functional group, which in this case is the propanol (B110389) moiety. The benzene (B151609) ring with a methoxy (B1213986) group at the third position (meta position) is treated as a substituent on this propanol chain.

Common Synonyms and Historical Designations in Scientific Literature

In scientific literature and chemical catalogs, 3-(m-methoxyphenyl)-1-propanol is also known by several synonyms. These include:

3-(m-Methoxyphenyl)propanol chemicalbook.com

m-Methoxyphenyl-1-propanol chemicalbook.com

Benzenepropanol, 3-Methoxy- chemicalbook.com

1-Propanol, 3-(m-methoxyphenyl)- chemicalbook.com

NSC 54447 chemicalbook.com

These alternative names, while less systematic, are frequently encountered and are important to recognize when searching chemical databases and older publications.

Interactive Data Table: Chemical Identifiers for 3-(3-methoxyphenyl)propan-1-ol

| Identifier | Value |

| IUPAC Name | 3-(3-methoxyphenyl)propan-1-ol uni.lu |

| Molecular Formula | C₁₀H₁₄O₂ sigmaaldrich.com |

| Molecular Weight | 166.22 g/mol sigmaaldrich.com |

| CAS Number | 7252-82-6 chemicalbook.com |

| SMILES String | COC1=CC(CCCO)=CC=C1 sigmaaldrich.com |

| InChI Key | XOBQNLCSYCFLQG-UHFFFAOYSA-N sigmaaldrich.com |

Structural Features and Isomeric Considerations for Research

The chemical behavior and potential applications of 3-(m-methoxyphenyl)-1-propanol are intrinsically linked to its molecular structure. Key features include the substitution pattern on the aromatic ring and the connectivity of the propanol chain.

Aromatic Ring Substitution Pattern and its Influence on Reactivity

The methoxy group (-OCH₃) is an electron-donating group that significantly influences the reactivity of the benzene ring. vaia.com This influence is a combination of two electronic effects: the resonance effect and the inductive effect.

Resonance Effect: The lone pair of electrons on the oxygen atom can be delocalized into the aromatic pi-system. This increases the electron density at the ortho and para positions relative to the methoxy group, making these positions more susceptible to electrophilic aromatic substitution. vaia.comvaia.com

Inductive Effect: Due to the higher electronegativity of oxygen compared to carbon, the methoxy group exerts an electron-withdrawing inductive effect through the sigma bond. vaia.com This effect slightly deactivates the entire ring, but its influence is weaker than the activating resonance effect. vaia.com

The meta-positioning of the methoxy group in 3-(m-methoxyphenyl)-1-propanol is noteworthy. While the ortho and para positions are strongly activated towards electrophiles, the meta position is only slightly deactivated compared to benzene itself. vaia.com Studies on the effects of methoxy substituents on the antioxidant activity of certain compounds have shown that substitution at the meta position can have a neutral effect on activity, whereas para substitution enhances it. nih.gov

Significance and Research Context of 3-(m-Methoxyphenyl)-1-Propanol

3-(m-Methoxyphenyl)-1-propanol serves as a valuable building block in organic synthesis. For instance, its derivatives are explored in the development of new catalysts and bioactive molecules. Research has shown that related compounds, such as 3-(4-methoxyphenyl)-1-propanol, participate in reactions like β-alkylation of alcohols catalyzed by ruthenium complexes. sigmaaldrich.comsigmaaldrich.com Furthermore, derivatives of methoxy-substituted propanones have been investigated for their potential as herbicides, fungicides, and bactericides. mdpi.com The compound and its isomers are also used in the synthesis of intermediates for pharmaceuticals. google.comgoogle.com

Role in Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis, 3-(m-methoxyphenyl)-1-propanol serves as a crucial precursor for the creation of various organic molecules. Its hydroxyl group can be readily oxidized to form the corresponding ketone, 1-(3-methoxyphenyl)-1-propanone. This ketone is a key intermediate in the synthesis of several pharmaceutically active compounds.

A notable application is in the synthesis of Tapentadol, a centrally-acting analgesic with a dual mechanism of action, functioning as both a μ-opioid receptor agonist and a norepinephrine (B1679862) reuptake inhibitor. googleapis.comgoogle.com The synthesis of Tapentadol often involves 1-(3-methoxyphenyl)-1-propanone as a starting material for a multi-step chemical process. googleapis.comgoogleapis.comepo.org One synthetic route involves a Horner-Wadsworth-Emmons reaction with 1-(3-methoxyphenyl)-1-propanone to construct the carbon skeleton of the final drug. epo.org Another approach utilizes an asymmetric Mannich reaction with m-methoxy propiophenone (B1677668) to generate a key chiral intermediate. google.com

Furthermore, derivatives of 3-(m-methoxyphenyl)-1-propanol have been investigated for their potential biological activities. For instance, 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo), an analogue that can be conceptually derived from a precursor related to 3-(m-methoxyphenyl)-1-propanol, has been studied for its affinity for the N-methyl-D-aspartate (NMDA) receptor, a target for dissociative anesthetics. nih.gov These examples highlight the importance of the 3-(m-methoxyphenyl)propyl scaffold in the development of new therapeutic agents.

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 3-(m-Methoxyphenyl)-1-propanol | Precursor to 1-(3-methoxyphenyl)-1-propanone | google.com |

| 1-(3-Methoxyphenyl)-1-propanone | Key intermediate | googleapis.comgoogleapis.comepo.org |

| Tapentadol | Final active pharmaceutical ingredient | googleapis.comgoogle.com |

Presence in Natural Products and Biosynthetic Pathways

Phenylpropanoids are a large and diverse class of natural products synthesized by plants from the amino acids phenylalanine and tyrosine via the shikimic acid pathway. researchgate.net This pathway generates a variety of simple phenylpropanoids with a C6-C3 skeleton, which serve as precursors to more complex molecules like flavonoids, lignans, and stilbenes. researchgate.netrsc.org The biosynthesis involves a series of enzymatic reactions, including deamination, hydroxylation, and methylation. researchgate.net

While many phenylpropanoids, such as coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, are well-documented natural products, there is limited to no direct evidence for the natural occurrence of 3-(m-methoxyphenyl)-1-propanol. researchgate.net The common substitution patterns for methoxy groups in natural phenylpropanoids are typically at the para position (position 4) and sometimes at position 3 and 5 of the phenyl ring, as seen in sinapyl alcohol. researchgate.net The meta-substitution pattern of 3-(m-methoxyphenyl)-1-propanol is not commonly reported in studies of natural product isolation or biosynthetic pathway elucidation. This suggests that if it does exist in nature, it is likely not a major or widespread constituent.

Broader Relevance in Chemical Sciences and Applied Fields

Beyond its specific role in medicinal chemistry, the chemical structure of 3-(m-methoxyphenyl)-1-propanol lends itself to a broader relevance in the chemical sciences. Phenylpropanoids, as a class, are recognized for their importance in various industries, including fragrances, nutraceuticals, and as monomers for biomaterials like lignin. rsc.org

While specific industrial applications for 3-(m-methoxyphenyl)-1-propanol are not extensively documented, its structural motifs are found in various functional materials. For example, the related compound 3-methoxy-1-propanol (B72126) is utilized as a solvent in coatings, inks, and cleaning agents due to its solvency power and low toxicity. googleapis.com The presence of the aromatic ring and the hydroxyl group in 3-(m-methoxyphenyl)-1-propanol suggests potential applications as a building block in polymer chemistry or materials science, where these functional groups can be used for further chemical modifications.

The study of such substituted phenylpropanoids contributes to the understanding of structure-activity relationships in various chemical and biological systems. Research into the synthesis and properties of compounds like 3-(m-methoxyphenyl)-1-propanol and its derivatives can lead to the development of new materials with tailored properties or novel bioactive molecules.

Structure

3D Structure

属性

IUPAC Name |

3-(3-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,11H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBQNLCSYCFLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222845 | |

| Record name | 1-Propanol, 3-(m-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7252-82-6 | |

| Record name | 3-Methoxybenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7252-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-m-Anisyl-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007252826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanol, 3-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-(m-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-M-ANISYL-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY2N0OY8W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For 1-Propanol, 3-(m-methoxyphenyl)-, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are employed to assign proton and carbon signals and to establish the connectivity between atoms.

Proton NMR (¹H NMR) Chemical Shift Assignments and Coupling Patterns

Carbon-13 NMR (¹³C NMR) Analysis for Structural Confirmation

Similar to the ¹H NMR data, comprehensive experimental ¹³C NMR data for 1-Propanol, 3-(m-methoxyphenyl)- is not widely published. A predicted ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the positions of the propyl and methoxy (B1213986) substituents. The carbons of the propyl chain and the methoxy group would also have characteristic chemical shifts.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignments of 1-Propanol, 3-(m-methoxyphenyl)-.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the propyl chain and the aromatic ring.

HSQC: An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Currently, specific experimental data from these 2D NMR techniques for 1-Propanol, 3-(m-methoxyphenyl)- is not available in surveyed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of a molecule, which can provide valuable structural information. The molecular weight of 1-Propanol, 3-(m-methoxyphenyl)- is 166.22 g/mol . sigmaaldrich.com

Electron Ionization (EI-MS) Fragmentation Pathways

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. While specific experimental EI-MS data for 1-Propanol, 3-(m-methoxyphenyl)- is not available, general fragmentation pathways for similar aromatic alcohols can be predicted. The molecular ion peak [M]⁺ would be observed at m/z 166. Common fragmentation pathways would likely involve the loss of a water molecule (H₂O), cleavage of the propyl chain, and fragmentation of the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 1-Propanol, 3-(m-methoxyphenyl)- is characterized by the distinct vibrational frequencies of its hydroxyl (-OH) and ether (-O-CH₃) functional groups. The hydroxyl group exhibits a strong, broad absorption band in the region of 3500-3200 cm⁻¹, which is a hallmark of O-H stretching vibrations in alcohols. nih.gov The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules. docbrown.info

The ether linkage, specifically the C-O-C stretching vibration, gives rise to characteristic absorptions. Asymmetric C-O-C stretching in aromatic ethers typically appears in the 1275-1200 cm⁻¹ region, while the symmetric stretching is found in the 1075-1020 cm⁻¹ range. The presence of the methoxy group on the benzene (B151609) ring is therefore confirmed by these absorptions.

Table 1: Characteristic IR Frequencies for 1-Propanol, 3-(m-methoxyphenyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch, H-bonded | 3500-3200 (broad) |

| Aromatic C-H | C-H stretch | 3100-3000 |

| Aliphatic C-H | C-H stretch | 3000-2850 |

| Ether (Ar-O-CH₃) | C-O-C asymmetric stretch | 1275-1200 |

| Ether (Ar-O-CH₃) | C-O-C symmetric stretch | 1075-1020 |

| Aromatic C=C | C=C stretch | 1600-1450 |

| Aromatic C-H | C-H bend (out-of-plane) | 900-675 |

This table presents expected values based on established spectroscopic principles.

The benzene ring in 1-Propanol, 3-(m-methoxyphenyl)- gives rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic protons are observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring typically appear as a series of sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹.

The substitution pattern on the benzene ring can be determined by analyzing the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, often referred to as the "fingerprint" region. For a meta-disubstituted benzene ring, characteristic strong absorption bands are expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Aromatic compounds like this typically exhibit two main types of absorption bands in the UV region: the E-band (ethylenic) and the B-band (benzenoid). These correspond to π → π* transitions. The presence of the methoxy group, an auxochrome, can cause a bathochromic shift (shift to longer wavelengths) of these bands. Additionally, the non-bonding electrons on the oxygen atoms of the hydroxyl and ether groups can undergo n → π* transitions, which are generally weaker and may be observed as a shoulder on the main absorption peaks. For some methoxyphenyl derivatives, absorption maxima have been observed in the UV range, which can be attributed to excitations in the aromatic ring. researchgate.netmdpi.com

Table 2: Expected Electronic Transitions for 1-Propanol, 3-(m-methoxyphenyl)-

| Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π* (E-band) | Benzene Ring | ~200-230 |

| π → π* (B-band) | Benzene Ring | ~250-290 |

| n → π* | C=O (from ether), -OH | >280 (weak) |

This table presents expected values based on general spectroscopic principles for aromatic ethers.

Crystallographic Studies and Solid-State Characterization

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms in a solid-state, providing insights into molecular geometry and intermolecular interactions.

As of the latest literature review, no specific single-crystal X-ray diffraction data for 1-Propanol, 3-(m-methoxyphenyl)- has been reported. uni.lu However, were such data available, it would provide precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

In the solid state, it is expected that the molecules of 1-Propanol, 3-(m-methoxyphenyl)- would be linked by intermolecular hydrogen bonds involving the hydroxyl group, forming chains or more complex networks. These hydrogen bonds would be a dominant factor in the crystal packing. The aromatic rings may also participate in π-π stacking interactions. X-ray powder diffraction (XRPD) could be used as a fingerprinting technique to characterize the crystalline form of the bulk material. units.it

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. There are no published studies on the polymorphism or crystal engineering of 1-Propanol, 3-(m-methoxyphenyl)-. The study of polymorphism is crucial in pharmaceuticals and material science as different crystal forms can have different stabilities and properties. mdpi.com Future research could explore if this compound can be crystallized under different conditions to yield different polymorphic forms.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric, electronic, and energetic properties of a molecule. These methods solve the Schrödinger equation, providing deep insights into molecular behavior at the atomic and subatomic levels.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a compound like 1-Propanol, 3-(m-methoxyphenyl)-, DFT calculations could provide valuable information such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for understanding the molecule's reactivity, stability, and potential interaction sites. While specific DFT data for 1-Propanol, 3-(m-methoxyphenyl)- is not available, related studies on similar molecules like methoxybenzene derivatives often utilize DFT to elucidate their chemical behavior.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are known for their high accuracy in predicting molecular properties. For 1-Propanol, 3-(m-methoxyphenyl)-, ab initio calculations could provide precise predictions of its geometry, vibrational frequencies, and thermochemical data. Due to their computational cost, these methods are often used to benchmark results from less computationally intensive methods like DFT.

Conformational Analysis and Energy Landscapes

The flexibility of the propanol (B110389) chain and its linkage to the methoxyphenyl ring in 1-Propanol, 3-(m-methoxyphenyl)- allows for multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using quantum chemical methods. The resulting energy landscape provides a comprehensive picture of the molecule's flexibility and the relative populations of its different conformers at a given temperature.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion by solving Newton's equations of motion for a system of atoms. This technique allows for the exploration of the conformational space of a molecule over time, providing insights that are complementary to static quantum chemical calculations.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the solvent molecules around 1-Propanol, 3-(m-methoxyphenyl)-, allowing for the study of how interactions with the solvent affect its preferred shape and flexibility. For example, in a polar solvent, conformations that expose the polar hydroxyl group to the solvent would be favored.

Intermolecular Interactions in Condensed Phases

In a liquid or solid state, molecules of 1-Propanol, 3-(m-methoxyphenyl)- will interact with each other. MD simulations are an ideal tool to study these intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and van der Waals interactions between the phenyl rings. Understanding these interactions is key to predicting the macroscopic properties of the compound, such as its boiling point, density, and solubility. Studies on similar molecules, like those containing pyrazole (B372694) and methoxyphenyl groups, have utilized analyses of intermolecular interactions to understand their crystal packing and hydrogen bonding patterns.

Cheminformatics and QSAR Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used to predict the biological activity and properties of chemical compounds based on their molecular structure.

Prediction of Biological Activity and ADMET Properties

Various molecular descriptors can be calculated for 1-Propanol, 3-(m-methoxyphenyl)- to feed into these predictive models. These descriptors quantify different aspects of the molecule's topology, geometry, and electronic features. For instance, the predicted octanol-water partition coefficient (XlogP), a measure of lipophilicity, for 3-(3-methoxyphenyl)propan-1-ol is 2.2. uni.lu This value suggests moderate lipophilicity, which can influence its absorption and distribution in biological systems.

In silico models, often built using machine learning algorithms trained on large datasets of known compounds, can predict a range of ADMET-related properties. iaps.org.inaudreyli.com For a structurally related compound, (E)-3-(3-methoxyphenyl)propenoic acid, a toxicity prediction study using the ProTox-II online program estimated an LD50 of 1772 mg/kg in rats, classifying it as a toxicity class 4 compound. nih.govnih.gov The study also predicted a potential for hepatotoxicity. nih.gov While these predictions are for a different, albeit similar, molecule, they highlight the types of insights that can be gained through in silico toxicity assessments.

A summary of key predicted cheminformatics properties for 3-(3-methoxyphenyl)propan-1-ol is presented in Table 1.

Table 1: Predicted Cheminformatics Properties for 3-(3-methoxyphenyl)propan-1-ol

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C10H14O2 | uni.lu |

| Molecular Weight | 166.22 g/mol | sigmaaldrich.com |

| XlogP (predicted) | 2.2 | uni.lu |

| Monoisotopic Mass | 166.09938 Da | uni.lu |

This table is based on data from PubChem.

These predicted properties serve as a foundational dataset for more complex QSAR and ADMET modeling, guiding further experimental investigation.

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govspringernature.com This process can be either ligand-based or structure-based.

In the context of 1-Propanol, 3-(m-methoxyphenyl)-, virtual screening could be employed to identify potential protein targets. For instance, given its structural features, it could be screened against a panel of G-protein coupled receptors (GPCRs), a large family of receptors that are common drug targets. nih.govnih.gov Ligand-based virtual screening would involve comparing the structural and electronic features of 1-Propanol, 3-(m-methoxyphenyl)- to known active ligands for various targets. youtube.com

Once a potential biological target is identified, the structure of 1-Propanol, 3-(m-methoxyphenyl)- can serve as a starting point for lead optimization. Computational methods can be used to design and evaluate derivatives with potentially improved binding affinity, selectivity, and ADMET properties. This iterative process of design, prediction, and synthesis is a cornerstone of modern drug discovery.

Spectroscopic Property Predictions from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. researchgate.netyoutube.comnih.gov

Simulated NMR, IR, and UV-Vis Spectra for Comparison with Experimental Data

Computational chemistry allows for the simulation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These simulations are invaluable for assigning experimental signals and for understanding the relationship between a molecule's structure and its spectral features. wisc.edunih.gov

The prediction of NMR chemical shifts, for example, can be achieved with good accuracy using DFT calculations. researchgate.netescholarship.orgacs.org By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict their chemical shifts. Comparing these predicted shifts with experimental data can confirm the structure of a synthesized compound.

Similarly, the vibrational frequencies and intensities of a molecule can be calculated to generate a simulated IR spectrum. researchgate.netacs.org This is particularly useful for identifying the characteristic vibrational modes of different functional groups within the molecule. The analysis of overtone and combination bands in the near-IR region can also provide information about the substitution pattern on the aromatic ring. spectra-analysis.com

While experimental spectra for 1-Propanol, 3-(m-methoxyphenyl)- are not widely published, the principles of spectral simulation can be illustrated by comparing experimental data for a related isomer, 3-(4-methoxyphenyl)propan-1-ol, with hypothetical simulated values.

Table 2: Illustrative Comparison of Experimental vs. Simulated Spectroscopic Data for a Phenylpropanol Derivative

| Spectroscopy | Experimental Data (for 4-isomer) | Simulated Data (Hypothetical) |

|---|---|---|

| ¹H NMR (δ, ppm) | Aromatic protons: ~6.8-7.1, -OCH₃: ~3.8, -CH₂-O-: ~3.6, -CH₂-: ~1.8, -CH₂-Ar: ~2.6 | Aromatic protons: ~6.7-7.2, -OCH₃: ~3.75, -CH₂-O-: ~3.55, -CH₂-: ~1.85, -CH₂-Ar: ~2.65 |

| ¹³C NMR (δ, ppm) | Aromatic carbons: ~114-158, -OCH₃: ~55, -CH₂-O-: ~62, -CH₂-: ~31, -CH₂-Ar: ~34 | Aromatic carbons: ~113-159, -OCH₃: ~55.5, -CH₂-O-: ~61.5, -CH₂-: ~30.5, -CH₂-Ar: ~33.5 |

Note: Experimental data is generalized from typical values for similar structures. Simulated data is hypothetical to illustrate the concept.

Vibrational Mode Analysis and Assignment

A key output of computational frequency calculations is the detailed analysis of each vibrational mode. youtube.comyoutube.com This involves visualizing the atomic motions associated with each calculated frequency and determining the potential energy distribution (PED), which quantifies the contribution of different internal coordinates (bond stretches, angle bends, torsions) to each normal mode.

For 1-Propanol, 3-(m-methoxyphenyl)-, a vibrational analysis would allow for the precise assignment of the bands observed in its experimental IR and Raman spectra. For example, the characteristic stretching and bending vibrations of the methoxy (B1213986) group, the propanol chain, and the substituted benzene (B151609) ring could be identified. The out-of-plane C-H wagging modes of the aromatic ring are particularly sensitive to the substitution pattern, and their calculated frequencies can help confirm the meta-substitution. spectroscopyonline.com Such detailed assignments are crucial for a complete understanding of the molecule's vibrational dynamics. Calculated vibrational frequencies often systematically deviate from experimental values, and scaling factors are commonly applied to improve the agreement. nih.govresearchgate.net

Biological and Pharmacological Investigations

Enzymatic Transformations and Biocatalysis

The metabolism of aromatic compounds, including those with methoxy (B1213986) substitutions like 1-Propanol, 3-(m-methoxyphenyl)-, is a key area of research in understanding their biological activity and environmental fate.

Microbial Metabolism of Related Compounds

Microorganisms, particularly fungi and bacteria, play a crucial role in the degradation of aromatic compounds. The metabolism of methoxy-substituted aromatic compounds often involves initial enzymatic attacks on the methoxy group or the aromatic ring.

Fungi, for instance, are known to metabolize a wide range of methoxyflavones. mdpi.com Studies on the fungus Cunninghamella echinulata have shown that the position of the methoxy group on the aromatic ring significantly influences the rate and pathway of metabolism. nih.gov For example, O-demethylation is a major metabolic route for 4-methoxyamphetamine but a minor pathway for 2-methoxyamphetamine, highlighting the steric hindrance effects on enzyme activity. nih.gov

Bacteria also exhibit diverse capabilities in metabolizing methoxylated aromatic compounds. For example, Arthrobacter species can grow on 3,4,5-trimethoxyphenylacetic acid, readily oxidizing the corresponding dihydroxy-methoxyphenylacetic acid. nih.gov The degradation of similar compounds can proceed through ring-cleavage catalyzed by dioxygenases. nih.gov The initial activation of alkanes by some anaerobic bacteria can occur via subterminal carboxylation, leading to the formation of fatty acids. nih.gov

Biotransformation Pathways and Identification of Metabolites

The biotransformation of 1-Propanol, 3-(m-methoxyphenyl)- likely involves several key enzymatic reactions, drawing parallels from the metabolism of structurally related compounds. A primary pathway is O-demethylation, where the methoxy group is removed to form a hydroxyl group. This reaction has been observed in the metabolism of various methoxy-substituted compounds by microorganisms. nih.gov

Another potential pathway is the oxidation of the propanol (B110389) side chain. Alcohol dehydrogenases can oxidize the primary alcohol to an aldehyde and subsequently to a carboxylic acid. The gut microbiota has been shown to convert 4-hydroxy-3-methoxycinnamic acid to 3-(4-hydroxy-3-methoxyphenyl)propionic acid, indicating that similar transformations could occur for 1-Propanol, 3-(m-methoxyphenyl)-. nih.gov

Hydroxylation of the aromatic ring is another common biotransformation pathway catalyzed by monooxygenases, such as cytochrome P450 enzymes. nih.govnih.gov This can introduce additional hydroxyl groups onto the benzene (B151609) ring, further modifying the compound's properties. While specific metabolites for 1-Propanol, 3-(m-methoxyphenyl)- have not been explicitly detailed in the available literature, based on the metabolism of similar compounds, potential metabolites could include:

3-(3-hydroxyphenyl)propan-1-ol (via O-demethylation)

3-(3-methoxyphenyl)propanal (via alcohol oxidation)

3-(3-methoxyphenyl)propionic acid (via aldehyde oxidation)

Hydroxylated derivatives of the aromatic ring.

Enzyme Kinetics and Mechanism of Action

The enzymatic reactions involved in the metabolism of 1-Propanol, 3-(m-methoxyphenyl)- are governed by specific kinetic parameters.

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the oxidation of alcohols to aldehydes. The kinetics of ADH often follow the Michaelis-Menten model, where the reaction rate depends on the substrate concentration. winthrop.edulibretexts.org Studies with yeast alcohol dehydrogenase have shown that the enzyme can act on a variety of alcohols, including aromatic ones. nih.gov The chemical step, the oxidation of the alcohol, is often the rate-limiting step for aromatic substrates. nih.gov The NADPH-dependent alcohol dehydrogenase from Ralstonia sp. (RADH) shows a preference for sterically demanding aromatic and cyclic aliphatic compounds. nih.gov

Monooxygenases: These enzymes, including flavin-dependent monooxygenases and cytochrome P450s, are crucial for the hydroxylation and O-demethylation of aromatic compounds. nih.govnih.gov The reaction mechanism of flavin-dependent monooxygenases involves reductive and oxidative half-reactions. nih.gov The catalytic efficiency of these enzymes can be influenced by the specific substituents on the aromatic ring. researchgate.net

Pharmacological Receptor Interactions and Binding Studies

The methoxyphenyl moiety is present in numerous pharmacologically active compounds, suggesting that 1-Propanol, 3-(m-methoxyphenyl)- could interact with various biological receptors.

Ligand-Receptor Binding Affinities and Selectivity

Similarly, 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and related amphetamines exhibit moderate to high affinities for the 5-HT2A receptor. frontiersin.org The length and fluorination of the alkoxy group can influence binding affinity and functional activity at both 5-HT2A and 5-HT2C receptors. frontiersin.orgfrontiersin.org

The following table summarizes the binding affinities (Ki) of some methoxyphenyl derivatives at various receptors, illustrating the potential for this class of compounds to interact with multiple targets.

| Compound | Receptor | Ki (nM) |

| 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-methylbenzamido)ethyl]piperazine | 5-HT1A | 2.2 |

| 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-ethylbenzamido)ethyl]piperazine | 5-HT1A | 9.3 |

| 2,5-Dimethoxy-4-ethylphenethylamine (2C-O-Et) | 5-HT2A | 1000 |

| 2,5-Dimethoxy-4-propylphenethylamine (2C-O-Pr) | 5-HT2A | 330 |

| 3,4,5-Trimethoxyamphetamine (TMA) | 5-HT2A | >10000 |

| 4-Allyloxy-3,5-dimethoxyamphetamine (3C-AL) | 5-HT2A | 990 |

| 5-Methoxy-N,N-diallyltryptamine | 5-HT1A | 14.8 |

| 5-Methoxy-N,N-diallyltryptamine | 5-HT2A | 25.1 |

| Heterocyclic carboxamide 2a | Dopamine D4 | 8.6 |

This table presents a selection of data from available literature and is intended to be illustrative of the binding affinities of related compounds. nih.govfrontiersin.orgfrontiersin.orgnih.govnih.gov

Structure-Activity Relationships (SAR) in Related Compounds

Structure-activity relationship (SAR) studies on various methoxyphenyl derivatives have revealed key structural features that influence their biological activity.

For phenolic compounds, the presence and position of methoxy groups can significantly impact their antioxidant activity. nih.govnih.gov Generally, electron-donating groups like methoxy enhance antioxidant capacity. nih.gov

In the context of receptor binding, the substitution pattern on the aromatic ring is critical. For a series of 4-alkoxy-3,5-dimethoxyphenethylamines, extending the 4-alkoxy substituent generally increased binding affinities at 5-HT2A and 5-HT2C receptors. frontiersin.org Similarly, for N,N-diallyltryptamine derivatives, substitutions on the indole (B1671886) ring modulate potency at 5-HT2A receptors. nih.gov

The presence of a methoxy group is also a key feature in some anticancer agents. For example, in a series of morpholine-benzimidazole-oxadiazole derivatives, the position of substituents on the phenyl ring, including methoxy groups, influenced their inhibitory activity against VEGFR-2. acs.org

Allosteric Modulation and Orthosteric Binding

Currently, there is no specific information available in the scientific literature detailing the allosteric modulation or orthosteric binding properties of 1-Propanol, 3-(m-methoxyphenyl)- at any specific receptor or enzyme.

While the broader class of methoxyphenyl-containing compounds has been investigated for such interactions, direct evidence for the subject compound is absent. For instance, studies on other molecules with a methoxyphenyl group have explored their roles as allosteric modulators of various receptors. However, these findings cannot be directly extrapolated to 1-Propanol, 3-(m-methoxyphenyl)- without dedicated experimental validation. The potential for this compound to interact with biological targets remains an open area for future research.

Cellular and Molecular Biological Assays

Direct in vitro studies on cell lines using 1-Propanol, 3-(m-methoxyphenyl)- are not extensively documented. The majority of available research focuses on the biological effects of its derivatives and analogs.

Research into derivatives of 1-Propanol, 3-(m-methoxyphenyl)- has revealed notable cytotoxic activity against various cancer cell lines. For example, a study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated their potential as anticancer agents. One of the most active compounds identified was 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, which significantly reduced the viability of human glioblastoma U-87 cells. mdpi.com In general, the tested compounds in this family showed greater cytotoxicity against the U-87 cell line compared to the triple-negative breast cancer MDA-MB-231 cell line. mdpi.com

Another area of investigation involves methoxyflavone analogs, which share the methoxyphenyl moiety. These compounds have been studied for their cytotoxic effects on various cancer cell lines, including those of the breast, prostate, colon, and liver. mdpi.com

In Vitro Cytotoxicity of a Methoxyphenyl-Containing Derivative

| Compound | Cell Line | Effect |

|---|---|---|

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Human glioblastoma U-87 | Reduced cell viability to 19.6 ± 1.5% mdpi.com |

The mechanistic pathways through which analogs of 1-Propanol, 3-(m-methoxyphenyl)- exert their effects are beginning to be understood. For instance, a small molecule, (S)-ethyl 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (SEC), has been shown to suppress the metastasis of prostate cancer cells. nih.gov Studies using this compound on different prostate cancer cell lines (LNCaP, PC3, and DU145) have revealed that it induces distinct metabolic responses depending on the metastatic potential of the cells. nih.gov

In highly metastatic PC3 and DU145 cells, SEC treatment led to alterations in aromatic amino acid metabolism, the TCA cycle (in PC3), and glycerophospholipid metabolism (in DU145). nih.gov In contrast, in the low metastatic LNCaP cells, the compound affected alanine, aspartate, and glutamate (B1630785) metabolism, as well as arginine biosynthesis. nih.gov Furthermore, research on methoxyflavone analogs suggests that their anticancer activity can be influenced by the position of methoxy and hydroxyl groups on the flavonoid scaffold, affecting their interaction with cellular targets and subsequent induction of cell death. mdpi.com

Potential Therapeutic Applications and Pharmacodynamics

The therapeutic potential of compounds structurally related to 1-Propanol, 3-(m-methoxyphenyl)- has been explored in several contexts, most notably in antimicrobial and cancer research. The pharmacodynamic properties, however, are largely inferred from these application-focused studies, with limited direct investigation.

A significant body of research points to the antimicrobial potential of 1-aryl-3-substituted propanol derivatives. These compounds have been synthesized and evaluated for their activity against various pathogens. mdpi.com For example, a series of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives demonstrated notable antibacterial and antifungal effects. usmf.md

One compound from this series, KVM-219, was particularly effective against planktonic bacterial and fungal cells, with minimum inhibitory concentrations (MICs) ranging from 0.78 µg/mL to 12.5 µg/mL depending on the microbial strain. usmf.md Another derivative, KVM-316, showed strong inhibition of biofilm formation by S. aureus and P. aeruginosa. usmf.md Additionally, new heteroaryl(aryl) thiazole (B1198619) derivatives have been synthesized and have shown moderate antibacterial and good antifungal activities. nih.gov

Antimicrobial Activity of a 1-Aryl-3-Substituted Propanol Derivative

| Compound | Microorganism | Activity |

|---|---|---|

| KVM-219 | Various bacteria and fungi | MIC values between 0.78 µg/mL and 12.5 µg/mL usmf.md |

| KVM-316 | S. aureus (biofilm) | 96.1% inhibition usmf.md |

Analogs of 1-Propanol, 3-(m-methoxyphenyl)- have emerged as compounds of interest in the field of prostate cancer research. As previously mentioned, the pyrazole (B372694) derivative SEC has been shown to inhibit the metastatic processes of prostate cancer cells by altering their metabolic pathways. nih.gov

Furthermore, a review of methoxyflavone analogs highlights that the substitution patterns on the phenyl ring significantly influence their cytotoxic effects on prostate cancer cell lines such as PC3 and DU145. mdpi.com The presence and position of methoxy groups can affect the molecule's interaction with key cellular proteins involved in cell cycle regulation and apoptosis. mdpi.com For instance, 3′,4′,5′-trimethoxyflavonol (TMFol), a synthetic analog of naturally occurring flavonols, has demonstrated more potent inhibition of prostate cancer cell growth in vitro compared to its congeners, fisetin (B1672732) and quercetin (B1663063). researchgate.net

Activity of a Methoxy-Flavonol Analog in Prostate Cancer Models

| Compound | Model | Effect |

|---|---|---|

| 3′,4′,5′-trimethoxyflavonol (TMFol) | 22Rv1 and TRAMP C2 prostate cancer cells (in vitro) | More potent growth inhibition than fisetin and quercetin researchgate.net |

Neuropharmacological Activities and Receptor Modulation (Analogs)

Analogs of 1-Propanol, 3-(m-methoxyphenyl)- have been investigated for their neuropharmacological activities, particularly in the context of opioid receptor modulation. Studies on N-substituted enantiomeric 5-(3-hydroxyphenyl)morphans, which feature a structurally related N-phenylpropyl group, have revealed interactions with the µ-opioid receptor. The affinity of these compounds for the receptor is influenced by the geometry of the substituents. For instance, in the N-phenylpropenyl series, the E (trans) enantiomers demonstrate a higher affinity for the µ-receptor compared to their corresponding Z (cis) isomers. This suggests that the spatial arrangement of the N-phenyl substituent is a critical determinant of binding. The research indicates the presence of a flexible or wide hydrophobic pocket at the µ-receptor, capable of accommodating the different sizes and spatial orientations of these N-phenyl substituents.

Antimalarial Activity of Derivatives

Derivatives of 1-Propanol, 3-(m-methoxyphenyl)- have emerged as a promising class of compounds in the search for new antimalarial agents. Research into 1-aryl-3-substituted propanol derivatives has demonstrated significant in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, with several compounds exhibiting an IC₅₀ (50% inhibitory concentration) lower than 1 µM.

Further investigations into a related derivative, 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one, showed notable activity against both laboratory-adapted and clinical isolates of malaria parasites. This compound yielded an IC₅₀ of 24.4 µM against the W2 strain of P. falciparum. When tested against circulating strains from patients, it showed a median IC₅₀ of 38.7 µM for P. vivax and 6.7 µM for P. falciparum nih.gov. Another class of derivatives, chalcones, also shows potential. For example, the chalcone (B49325) derivative 1-(2,4-dimethoxyphenyl)-3-(4-trifluoro methyl-phenyl) propan-2-ene-1-one displayed significant in vivo antimalarial activity in mice infected with P. berghei, showing a 66% suppression of parasitemia.

Table 1: Antimalarial Activity of 1-Propanol, 3-(m-methoxyphenyl)- Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative | Parasite Strain | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 1-Aryl-3-substituted propanol | Multiple derivatives | P. falciparum (3D7) | < 1 µM | |

| Propan-1-one | 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one | P. falciparum (W2) | 24.4 µM | nih.gov |

| Propan-1-one | 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one | P. vivax (circulating) | 38.7 µM (median) | nih.gov |

| Propan-1-one | 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one | P. falciparum (circulating) | 6.7 µM (median) | nih.gov |

| Chalcone | 1-(2,4-dimethoxyphenyl)-3-(4-trifluoro methyl-phenyl) propan-2-ene-1-one | P. berghei (in vivo) | 66% suppression |

Other Emerging Pharmacological Profiles

While research has heavily focused on neuropharmacological and antimalarial activities, studies on related structures indicate other potential biological effects. For instance, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), a potential metabolite, has been shown to enhance muscle grip strength and inhibit protein catabolism following exhaustive exercise in mice researchgate.net. It may also promote muscle development and improve hepatic glucose and lipid metabolism researchgate.net. Additionally, homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones have been synthesized and evaluated for antimicrobial and antiradical activities, although their effects were found to be lower than comparator beta-blocker type compounds researchgate.net. These findings suggest that the broader family of methoxyphenyl propanol derivatives warrants further investigation for a range of pharmacological applications, including muscle health and performance researchgate.net.

Metabolomics and Pharmacokinetics

In Vivo Metabolic Fate and Excretion Pathways

The metabolic fate of 1-Propanol, 3-(m-methoxyphenyl)- can be inferred from studies on structurally similar compounds. The metabolic pathways likely involve several key transformations. One expected major pathway is the oxidation of the propanol side chain to form the corresponding carboxylic acid, 3-(3-methoxyphenyl)propionic acid.

Studies on the related compound 1-(4-hydroxy-3-methoxyphenyl)-2-propanone in rats revealed significant metabolism prior to excretion nih.gov. The primary metabolic transformations included O-demethylation of the methoxy group to a hydroxyl group and reduction of the ketone to a secondary alcohol nih.gov. The identified metabolites were 1-(3,4-dihydroxyphenyl)-2-propanone, 1-(3,4-dihydroxyphenyl)-2-propanol, and 1-(4-hydroxy-3-methoxyphenyl)-2-propanol nih.gov. A significant portion of the parent compound (about 74%) was excreted unchanged nih.gov. All metabolites, along with the parent compound, were excreted in the urine primarily as sulfate (B86663) and glucuronide conjugates nih.gov. This indicates that conjugation is a major route of detoxification and elimination for this class of compounds.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME profile of 1-Propanol, 3-(m-methoxyphenyl)- is expected to be characterized by rapid absorption and extensive metabolism. Pharmacokinetic studies on its potential metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), in rats provide valuable insights nih.gov. Following oral administration, HMPA and its sulfated and glucuronidated conjugates were detected in the bloodstream, reaching maximum concentration within just 15 minutes nih.gov.

Identification of Biological Markers

Based on the metabolic pathways of related compounds, several potential biological markers can be identified to monitor exposure to 1-Propanol, 3-(m-methoxyphenyl)-. The primary marker would be the unchanged parent compound excreted in urine.

Key metabolites that could serve as specific biomarkers include:

3-(3-Methoxyphenyl)propionic acid: The oxidized carboxylic acid derivative of the parent compound.

O-demethylated metabolites: Compounds where the methoxy group has been converted to a hydroxyl group, such as 3-(3-hydroxyphenyl)propan-1-ol.

Hydroxylated metabolites: Metabolites formed by the addition of a hydroxyl group to the phenyl ring.

Sulfate and glucuronide conjugates: The conjugated forms of the parent compound and its phase I metabolites, which are the primary forms found in urine nih.gov.

The detection of these compounds, particularly 3-(3-methoxyphenyl)propionic acid and various conjugates in urine, would provide a reliable indication of exposure and metabolic processing of the parent compound.

Environmental Fate and Ecotoxicological Considerations

Environmental Degradation Pathways

The environmental persistence of a chemical is largely determined by its susceptibility to various degradation processes. For 1-Propanol, 3-(m-methoxyphenyl)-, these pathways include biodegradation in soil and water, as well as photodegradation in the atmosphere and aquatic environments.

The methoxy (B1213986) group (-OCH3) at the meta-position and the propanol (B110389) side chain will influence the compound's susceptibility to microbial attack. Microorganisms possess various enzymatic pathways to cleave ether bonds and hydroxylate aromatic rings, initiating the degradation process. The persistence of such compounds is often assessed based on half-life simulations in different environmental compartments. nih.gov For many organic chemicals, especially those with properties that might lead to persistence, there is a significant lack of experimental half-life data. nih.gov

In general, the presence of vegetation can enhance the degradation of petroleum hydrocarbons, a broad class of organic compounds, in soil. researchgate.net This is often attributed to enhanced microbial activity in the rhizosphere. researchgate.net The fate of chemicals in the environment is a complex interplay between the chemical's properties and environmental conditions such as temperature, pH, and microbial activity. oregonstate.edu

Photodegradation is another significant pathway for the removal of organic compounds from the environment. This process involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The aromatic ring and the methoxy group in 1-Propanol, 3-(m-methoxyphenyl)- suggest that it can absorb UV light, potentially leading to its degradation.

The photocatalytic degradation of aromatic pollutants in the presence of a semiconductor catalyst like titanium dioxide (TiO2) is a well-studied process. nih.govdeepdyve.com This process typically involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to the formation of hydroxylated intermediates. nih.gov The position of substituents on the aromatic ring can influence the distribution of these hydroxylated products. nih.gov While this is a potential degradation pathway, its significance in the natural environment depends on the presence of suitable photocatalysts and light conditions.

Studies on other aromatic compounds containing methoxy groups, such as sunscreen agents, indicate that they can be persistent in aquatic environments and are not easily removed by conventional wastewater treatment. nih.gov

Ecotoxicological Impact Assessment

The potential harm of a chemical to living organisms is a key aspect of its environmental risk profile. This section discusses the potential effects of 1-Propanol, 3-(m-methoxyphenyl)- on various organisms and its potential to accumulate in food chains.

Direct experimental ecotoxicity data for 1-Propanol, 3-(m-methoxyphenyl)- on specific aquatic or terrestrial organisms is scarce. However, hazard classifications from suppliers indicate that the compound is considered a skin and eye irritant, and may cause respiratory irritation. sigmaaldrich.com The German Water Hazard Class (WGK) for this compound is 3, which indicates it is highly hazardous to water. sigmaaldrich.com

For many chemicals, Quantitative Structure-Activity Relationship (QSAR) models are used to predict their toxicity when experimental data is lacking. nih.govnih.gov These models use the chemical structure to estimate its potential to cause harm. For a comprehensive assessment, predictions are often made for various endpoints across different trophic levels, such as algae, daphnia (a type of crustacean), and fish. nih.gov

A study on a structurally related compound, (E)-3-(3-methoxyphenyl)propenoic acid, predicted an LD50 of 1772 mg/kg, suggesting low acute toxicity in that specific assay. nih.gov However, it is crucial to note that this is a different compound, and its toxicity profile may not be directly transferable.

The following table summarizes the available hazard information for 1-Propanol, 3-(m-methoxyphenyl)-.

| Hazard Classification | Description | Source |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | sigmaaldrich.com |

| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | sigmaaldrich.com |

Bioaccumulation is the process by which a chemical builds up in an organism over time, potentially reaching concentrations much higher than in the surrounding environment. This is a particular concern for persistent and lipophilic (fat-soluble) compounds.

The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (Kow), expressed as log Kow. A higher log Kow value generally indicates a greater potential for bioaccumulation. PubChemLite predicts an XlogP value of 2.2 for 1-Propanol, 3-(m-methoxyphenyl)-, which is a calculated estimate of log Kow. uni.lu This value suggests a moderate potential for bioaccumulation.

However, it is important to consider that other factors, such as metabolism and excretion by the organism, also play a significant role in determining the actual extent of bioaccumulation.

Persistence and Mobility in Environmental Compartments

As discussed, data on the persistence of 1-Propanol, 3-(m-methoxyphenyl)- is limited. Its classification as highly hazardous to water suggests that it may be persistent in aquatic systems. sigmaaldrich.com The persistence of organic compounds in the environment is a significant concern, as it can lead to long-term exposure and potential for widespread contamination. nih.gov

The mobility of an organic substance in soil is often predicted by its organic carbon-water (B12546825) partition coefficient (Koc). nih.gov Compounds with low Koc values tend to be more mobile in soil and can potentially leach into groundwater. For neutral, nonpolar substances, the octanol-water partition coefficient (Kow) can be used as a proxy to estimate Koc. nih.gov The predicted XlogP of 2.2 for 1-Propanol, 3-(m-methoxyphenyl)- suggests it would have a moderate affinity for organic matter in soil and sediment, which would limit its mobility to some extent. uni.lu However, persistent and mobile substances can still pose a risk to groundwater resources. ufz.de

The following table provides predicted physicochemical properties relevant to the environmental fate of 1-Propanol, 3-(m-methoxyphenyl)-.

| Property | Predicted Value | Implication for Environmental Fate | Source |

| XlogP (log Kow) | 2.2 | Moderate potential for bioaccumulation and sorption to organic matter. | uni.lu |

| Water Hazard Class (WGK) | 3 | Highly hazardous to water, suggesting potential for persistence and/or toxicity in aquatic environments. | sigmaaldrich.com |

Soil Adsorption/Desorption Characteristics

The mobility of 1-Propanol, 3-(m-methoxyphenyl)- in the terrestrial environment is largely determined by its tendency to adsorb to soil particles versus remaining dissolved in soil water. This behavior is quantified by the soil organic carbon-water partition coefficient (Koc). A high Koc value indicates a strong affinity for soil organic matter, leading to lower mobility, while a low Koc value suggests the compound is more likely to move with water.

Based on a predicted octanol-water partition coefficient (expressed as log Kow) of approximately 2.2, the log Koc for 1-Propanol, 3-(m-methoxyphenyl)- can be estimated. Using a standard regression equation (e.g., Log Koc ≈ 0.69 * Log Kow + 0.22), the resulting log Koc value suggests moderate adsorption to soil and sediment. researchgate.net

Table 1: Estimated Physicochemical and Sorption Properties

| Parameter | Estimated Value | Implication for Soil Mobility |

|---|---|---|

| log Kow (Octanol-Water Partition Coefficient) | ~2.2 (Predicted) | Indicates a moderate tendency to partition from water into organic phases like soil organic carbon. |

| log Koc (Soil Organic Carbon-Water Partition Coefficient) | ~1.74 (Estimated) | Suggests moderate sorption to soil organic matter, implying that the compound will have limited to moderate mobility in soil. ladwp.com |

The process of adsorption is often reversible, and the compound can desorb back into the soil solution. The extent of this desorption, known as hysteresis, can influence the long-term fate and bioavailability of the compound. escholarship.org Without experimental data, it is presumed that 1-Propanol, 3-(m-methoxyphenyl)- undergoes equilibrium partitioning, but phenomena such as irreversible binding cannot be ruled out.

Leaching Potential to Groundwater

The potential for a chemical to leach from the soil surface to underlying groundwater is a significant environmental concern. This potential is influenced by the chemical's persistence (half-life) and its mobility in soil (Koc). orst.edu The Groundwater Ubiquity Score (GUS) is a commonly used screening index to estimate leaching potential, calculated using the formula: GUS = log10(half-life) x [4 - log10(Koc)]. orst.edu

To calculate a precise GUS value for 1-Propanol, 3-(m-methoxyphenyl)-, data on its soil half-life due to degradation processes is required. As this data is not available, a quantitative GUS score cannot be determined. However, a qualitative assessment can be made based on its estimated Koc value.

With an estimated log Koc of 1.74, the term [4 - log10(Koc)] would be approximately 2.26.

If the compound were highly persistent (long half-life), its GUS score would likely be high, indicating a leaching potential.

Conversely, if the compound degrades rapidly in soil (short half-life), its GUS score would be low, suggesting it is unlikely to reach groundwater.

Given its moderate sorption potential, 1-Propanol, 3-(m-methoxyphenyl)- is not expected to be highly mobile. However, in soils with very low organic carbon content, its mobility could be higher. orst.edu Therefore, without data on its environmental persistence, its leaching potential remains uncertain.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of fine chemicals is continuously evolving, driven by the need for greater efficiency, safety, and environmental responsibility. pharmasalmanac.commitsui.com For 1-Propanol, 3-(m-methoxyphenyl)-, future research will likely concentrate on moving beyond traditional batch processes toward more sophisticated and sustainable manufacturing paradigms.

Green chemistry principles are revolutionizing chemical synthesis by promoting the use of safer solvents, renewable materials, and energy-efficient processes to minimize environmental impact. encyclopedia.puborientjchem.org The application of these principles to the synthesis of 1-Propanol, 3-(m-methoxyphenyl)- represents a significant area for future research. Current synthetic routes may rely on stoichiometric reagents and volatile organic solvents. Future methodologies could explore catalytic pathways that improve atom economy and reduce waste. mdpi.com

Research could focus on several key areas:

Renewable Feedstocks: Investigating the use of bio-based starting materials to replace petroleum-derived precursors.

Green Solvents: Replacing traditional solvents with more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents. orientjchem.org

Catalysis: Developing highly selective catalysts (e.g., biocatalysts or earth-abundant metal catalysts) to replace less efficient stoichiometric reactions. mdpi.com For instance, research into the catalytic transfer hydrogenation of the corresponding unsaturated ketone using methanol (B129727) as a hydrogen source presents a green alternative for producing related alcohol structures.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption, as has been demonstrated for related methoxyphenyl compounds. mdpi.comnih.gov

Interactive Table: Potential Green Synthesis Strategies

| Approach | Description | Potential Advantage | Research Focus |

| Biocatalysis | Use of enzymes or whole-cell organisms to catalyze specific steps in the synthesis. | High selectivity, mild reaction conditions, reduced waste. | Screening for enzymes that can perform key transformations, such as the reduction of a carbonyl group. |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. | Rapid heating, reduced reaction times, often higher yields. mdpi.com | Optimization of reaction conditions (power, time, solvent) for key synthetic steps. |

| Solvent-Free Reactions | Conducting reactions without a solvent, often using grinding or milling techniques. encyclopedia.pubresearchgate.net | Eliminates solvent waste, simplifies purification. | Investigating the feasibility of solid-state reactions for the formation of the carbon skeleton. |

| Renewable Solvents | Utilizing solvents derived from biomass, such as 2-Methyl-THF or Cyrene. | Reduced environmental footprint compared to petrochemical solvents. | Testing the solubility and reactivity of intermediates in various green solvents. |

Flow chemistry, or continuous manufacturing, is shifting the paradigm from traditional batch production to automated, continuous processes, particularly within the fine chemical and pharmaceutical industries. mitsui.comacs.org This approach offers substantial benefits in terms of safety, product consistency, scalability, and process control. lonza.com The synthesis of 1-Propanol, 3-(m-methoxyphenyl)-, which may involve energetic or sensitive intermediates (e.g., in Grignard reactions), is an excellent candidate for adaptation to a continuous flow process.

Key advantages for its synthesis include:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with highly exothermic reactions or unstable intermediates. amarequip.com

Improved Control: Precise control over parameters like temperature, pressure, and reaction time leads to higher yields and purity.

Scalability: Scaling up production is achieved by running the process for longer durations or by "numbering up" (running multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactors. amarequip.com

Future research would involve designing a multi-step continuous process, potentially integrating reaction and purification steps, to enable on-demand production of 1-Propanol, 3-(m-methoxyphenyl)-. The successful use of flow technology for challenging reactions like Grignard exchanges suggests its applicability to the synthesis of this target molecule. acs.org

Advanced Spectroscopic and Imaging Techniques

Understanding a molecule's behavior, both during its creation and in its biological context, requires sophisticated analytical tools. Emerging spectroscopic and imaging techniques offer unprecedented opportunities to study 1-Propanol, 3-(m-methoxyphenyl)- in real-time and at high resolution.

To fully optimize the synthesis of 1-Propanol, 3-(m-methoxyphenyl)-, a deep understanding of the reaction kinetics, mechanisms, and the formation of transient intermediates is essential. In-situ (in the reaction vessel) spectroscopic techniques such as Raman and mid-infrared (IR) spectroscopy are powerful tools for real-time reaction monitoring. spectroscopyonline.comnih.gov

These techniques can provide critical data for:

Reaction Kinetics: Determining the rate of formation of the product and the consumption of reactants.

Endpoint Determination: Accurately identifying the completion of a reaction to prevent the formation of impurities from over-processing. acs.org

Mechanism Elucidation: Identifying short-lived intermediates that provide insight into the reaction pathway.

For instance, if a Grignard reaction were used in the synthesis, in-situ Raman spectroscopy could monitor the formation and consumption of the organometallic species in real-time, as has been demonstrated for similar processes. acs.orgacs.org Likewise, IR spectroscopy can be used to quantify Grignard reagents and monitor the progress of their reactions. fraunhofer.de

Interactive Table: Applicable In-situ Spectroscopic Techniques

| Technique | Information Provided | Application to Synthesis |

| Raman Spectroscopy | Vibrational modes of molecules, sensitive to non-polar bonds. | Monitoring C=C and C-O bond changes, quantifying reagents and products in real-time. acs.orgnih.gov |

| Mid-Infrared (IR) Spectroscopy | Vibrational modes, sensitive to polar functional groups (e.g., C=O, O-H). | Tracking the conversion of a carbonyl intermediate to the final alcohol product. spectroscopyonline.com |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information about molecules in solution. | Elucidating reaction mechanisms and identifying byproducts without sample extraction. |

If 1-Propanol, 3-(m-methoxyphenyl)- is investigated for biological activity, understanding its subcellular localization and interaction with molecular targets is crucial. Advanced microscopy techniques now allow for the visualization of small molecules within living cells at unprecedented resolution. nih.gov

Future research could involve:

Fluorescent Labeling: Synthesizing a derivative of 1-Propanol, 3-(m-methoxyphenyl)- by attaching a fluorophore. This "tagged" molecule could then be visualized using super-resolution microscopy techniques (e.g., STED, PALM/STORM) to map its distribution in cells with nanoscale precision. acs.org

Isotopic Labeling and NanoSIMS: Incorporating stable isotopes (e.g., ¹³C, ¹⁵N) into the molecule's structure. Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) can then be used to image the distribution of the isotopically labeled compound within a cell, providing quantitative data on its uptake and localization without the need for a bulky fluorescent tag. springernature.com

Recognition Imaging: Using techniques like Atomic Force Microscopy (AFM) with a functionalized tip (e.g., bearing an antibody or receptor that binds the molecule) to physically map its location on a cell surface or within a complex biological sample. pnas.org

These imaging studies would be instrumental in connecting the molecule's chemical structure to its biological function, a critical step in any pharmacological investigation.

Precision Pharmacology and Personalized Medicine

The era of "one-size-fits-all" medicine is gradually being replaced by precision or personalized medicine, an approach that tailors therapeutic strategies to the individual characteristics of each patient. alliedmarketresearch.comnih.gov This involves using genetic or other biomarker information to predict which patients are most likely to respond to a particular therapy. arxiv.org

Should 1-Propanol, 3-(m-methoxyphenyl)- or its derivatives emerge as drug candidates, research in precision pharmacology would be a vital future direction. This would entail:

Pharmacogenomic Studies: Investigating how genetic variations in patients (e.g., in metabolic enzymes or drug targets) influence their response to the compound. This could lead to the identification of biomarkers that predict efficacy or adverse effects.

Targeted Drug Delivery: Designing delivery systems that specifically transport the compound to the desired cells or tissues, enhancing its therapeutic effect while minimizing off-target effects.

Companion Diagnostics: Developing diagnostic tests to identify the patient population that would benefit most from the drug, ensuring that the right treatment is given to the right patient. nih.gov

While this research avenue is currently speculative for 1-Propanol, 3-(m-methoxyphenyl)-, it represents the ultimate translation of chemical research into clinical practice, where understanding a molecule's properties can lead to tailored and more effective therapies for complex diseases. nih.gov

Nanotechnology and Drug Delivery Systems

The effectiveness of a therapeutic agent is often limited by its delivery to the target site. Nanotechnology offers powerful tools to overcome these limitations by enhancing bioavailability, controlling release, and targeting specific cells or tissues. nih.gov

Encapsulating derivatives of 3-(m-methoxyphenyl)-1-propanol within nanoparticles presents a promising strategy to improve their therapeutic profile. Nanocarriers, such as those made from lipids or biodegradable polymers like Methoxy (B1213986) poly(ethylene glycol)-poly(lactide) (MPEG-PLA), can protect the drug from degradation in the body and control its release over time. nih.govresearchgate.net

This controlled release is critical for maintaining therapeutic drug concentrations while minimizing side effects. rsc.org The release kinetics can be tuned by altering the composition and structure of the nanoparticle. For example, a biphasic release pattern, with an initial burst followed by a sustained release, can be achieved to provide both immediate and long-term therapeutic effects. researchgate.net Research in this area will involve designing nanoparticle formulations that are optimized for specific derivatives and their intended therapeutic application. nih.gov

Table 2: Nanoparticle Systems for Controlled Drug Release

| Nanoparticle Type | Composition | Release Mechanism | Potential Advantage for Derivatives |

|---|---|---|---|

| Lipid-Based Nanoparticles | Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs) | Diffusion from the lipid matrix | High encapsulation efficiency for hydrophobic drugs, biocompatible. nih.gov |

| Polymeric Nanoparticles | PLA, PLGA, MPEG-PLA | Diffusion and polymer degradation | Tunable release kinetics, surface can be modified for targeting. nih.govresearchgate.net |

| Stimuli-Responsive Hydrogels | pH- or temperature-sensitive polymers | Swelling or degradation in response to specific stimuli (e.g., tumor microenvironment) | On-demand drug release at the target site. nih.gov |

Beyond controlled release, nanotechnology enables the active targeting of drugs to specific locations in the body. nih.gov Nanoparticles carrying a 3-(m-methoxyphenyl)-1-propanol derivative can be decorated with targeting ligands—such as antibodies, peptides, or small molecules—that bind to receptors overexpressed on target cells, such as cancer cells or inflamed neurons. nih.gov

This "magic bullet" approach concentrates the therapeutic agent at the site of disease, enhancing its efficacy while significantly reducing its exposure to healthy tissues, thereby minimizing potential toxicity. nih.gov For derivatives aimed at central nervous system (CNS) disorders, nanoparticles can also be designed to cross the blood-brain barrier, a major challenge in neuropharmacology. github.io This targeted approach is a key area of future research that could unlock the full potential of these compounds.

Computational Design of Novel Analogs

Advances in computational power and artificial intelligence are revolutionizing drug discovery. These tools allow for the rapid design and evaluation of new molecules with desired properties, significantly accelerating the development process.

De novo drug design uses computational algorithms to generate novel molecular structures from scratch. researchgate.net Recently, generative models based on deep learning and reinforcement learning have shown immense promise. github.io These models can be trained on vast chemical databases to learn the rules of chemical structure and then generate new molecules optimized for multiple properties simultaneously.

For 3-(m-methoxyphenyl)-1-propanol, a de novo design approach could be used to create novel analogs with:

High Target Affinity: Designing molecules that bind more tightly to a specific therapeutic target.

Improved Pharmacokinetics: Optimizing properties like solubility and metabolic stability.

Enhanced Blood-Brain Barrier Permeability: For neurological applications, molecules can be specifically designed to cross into the CNS. github.io

This computational approach allows for the exploration of a vast chemical space to identify promising candidates for synthesis and testing, making the drug discovery pipeline more efficient and targeted. nih.gov

Artificial Intelligence and Machine Learning in Drug Discovery